
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol, also known as Boc-4-amino-1-(3-pyridyl) butanol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
科学的研究の応用
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of G protein-coupled receptors (GPCRs), which are a large family of membrane-bound receptors that play a critical role in cellular signaling. 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to selectively activate a specific subtype of GPCR, known as the M1 muscarinic receptor, which is involved in a variety of physiological processes, including learning and memory.
作用機序
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol involves its selective binding to the M1 muscarinic receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects observed in vitro and in vivo.
Biochemical and physiological effects:
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and modulate the activity of ion channels. In vivo studies have shown that 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can improve cognitive function in animal models of Alzheimer's disease, enhance synaptic plasticity, and improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol is its selectivity for the M1 muscarinic receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired physiological effects at low concentrations.
将来の方向性
There are many potential future directions for research on 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol. One area of interest is the development of more potent analogs of this compound, which could be used to achieve more robust physiological effects. Another area of interest is the study of the downstream signaling pathways activated by this compound, which could provide insights into the mechanisms underlying its physiological effects. Finally, there is potential for the use of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol in the development of new therapeutics for neurological disorders, such as Alzheimer's and Parkinson's disease.
合成法
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can be synthesized using a variety of methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol, which can be purified using standard chromatographic techniques.
特性
CAS番号 |
1346603-44-8 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.368 |
IUPAC名 |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
InChIキー |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
同義語 |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



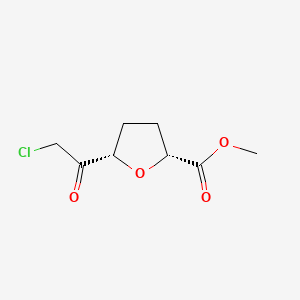

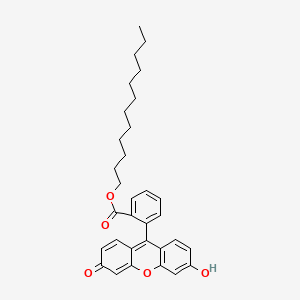
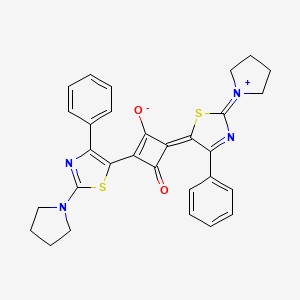
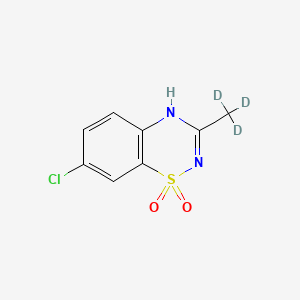
![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)
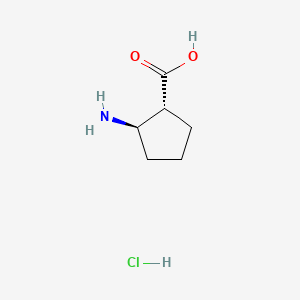

![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)